molecular formula C19H20ClNO3S B12680120 Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester CAS No. 135813-09-1

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester

Cat. No.: B12680120
CAS No.: 135813-09-1
M. Wt: 377.9 g/mol
InChI Key: ZMHRLZHGJBUCKS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is a complex organic compound It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a 3-methyl-2-thienyl carbonyl group The cyclohexyl ester moiety further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester typically involves multiple steps:

    Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.

    Introduction of the 3-Methyl-2-Thienyl Carbonyl Group: This step involves the acylation of the chlorinated benzoic acid derivative with 3-methyl-2-thiophene carboxylic acid chloride under Friedel-Crafts acylation conditions.

    Esterification: The final step is the esterification of the resulting compound with cyclohexanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)carbonyl)amino)-, cyclohexyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 3-methylbenzoic acid share structural similarities.

    Thienyl carbonyl compounds: Compounds such as 3-methyl-2-thiophene carboxylic acid and its derivatives.

Uniqueness

The unique combination of the benzoic acid core, chlorine substitution, 3-methyl-2-thienyl carbonyl group, and cyclohexyl ester moiety distinguishes this compound from others. Its specific structural features contribute to its distinct chemical and biological properties.

Properties

CAS No.

135813-09-1

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(3-methylthiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20ClNO3S/c1-12-9-10-25-17(12)18(22)21-13-7-8-16(20)15(11-13)19(23)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,22)

InChI Key

ZMHRLZHGJBUCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

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